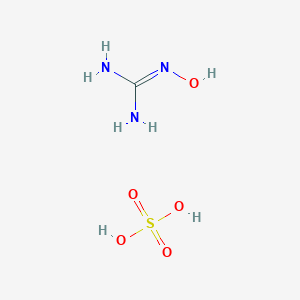

1-Hydroxyguanidine sulfate

Übersicht

Beschreibung

Hydroxyguanidine sulfate is a chemical compound with the molecular formula CH5N3O · 1/2H2SO4. It is known for its role as an early antitumor agent and its ability to release nitric oxide upon oxidation, forming other reactive oxygen species such as peroxynitrite and peroxyl radicals . This compound is also recognized for its vasodilatory properties, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

Hydroxyguanidine sulfate can be synthesized through several methods. One common synthetic route involves the reaction of cyanamide with hydroxylamine sulfate. This method is advantageous for its ability to facilitate continuous production . The reaction typically involves mixing cyanamide and hydroxylamine sulfate under controlled conditions to yield hydroxyguanidine sulfate. Industrial production methods often employ similar processes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .

Analyse Chemischer Reaktionen

Hydroxyguanidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: This reaction results in the release of nitric oxide and the formation of reactive oxygen species.

Reduction: Hydroxyguanidine sulfate can be reduced under specific conditions, although this is less common.

Substitution: The compound can participate in substitution reactions, particularly involving the guanidine group.

Common reagents used in these reactions include oxidizing agents like nitric oxide synthases and reducing agents specific to the desired reaction pathway . The major products formed from these reactions often include nitric oxide and other reactive oxygen species, which are crucial for its biological activities .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

1-Hydroxyguanidine is known for its ability to release nitric oxide (NO) upon oxidation, which plays a crucial role in numerous physiological processes, including vasodilation and neurotransmission. The compound acts as a precursor to NO, making it valuable in studies related to cardiovascular health and neurobiology .

Medicinal Applications

1-Hydroxyguanidine sulfate has been investigated for several therapeutic applications:

- Antitumor Activity : Historically, it was used as an antitumor agent due to its ability to induce apoptosis in cancer cells. Its mechanism involves the modulation of nitric oxide levels, which can influence tumor growth dynamics .

- Antiviral Properties : Studies have shown that 1-hydroxyguanidine exhibits antiviral activity, particularly against certain viral infections by interfering with viral replication mechanisms .

- Asthma Treatment : Research has explored the coupling of 1-hydroxyguanidine with other compounds to enhance antiasthmatic effects. In particular, it has been evaluated for its ability to inhibit bronchoconstriction in animal models .

Case Study 1: Acute Kidney Injury (AKI)

A significant study highlighted the protective effects of hydrogen sulfide (H2S) donors, including this compound, in models of acute kidney injury. The research demonstrated that low concentrations of H2S could mitigate oxidative stress and inflammation associated with AKI. The study emphasized the need for new therapeutic strategies that minimize adverse effects in patients with comorbidities .

| Parameter | Control Group | Treatment Group (H2S donor) |

|---|---|---|

| Blood Urea Nitrogen | 40 mg/dL | 25 mg/dL |

| Creatinine Levels | 2.0 mg/dL | 1.2 mg/dL |

| Neutrophil Infiltration | High | Low |

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective properties of 1-hydroxyguanidine in models of neurodegenerative diseases. The compound was shown to reduce neuronal apoptosis and promote cell survival through its antioxidant properties and modulation of nitric oxide signaling pathways .

| Treatment | Neuronal Survival (%) |

|---|---|

| Control | 45% |

| 1-Hydroxyguanidine | 75% |

Biochemical Applications

The compound's role as a biochemical probe has also been explored. It serves as a substrate for various enzymes and is utilized in studies assessing enzyme kinetics and mechanisms, particularly those involving nitric oxide synthase and other heme-containing enzymes .

Wirkmechanismus

The mechanism of action of hydroxyguanidine sulfate primarily involves its interaction with nitric oxide synthases. Upon oxidation, the compound releases nitric oxide, which then forms an adduct that acts as a potent and stable vasodilator . This process involves the formation of reactive oxygen species, which play a role in its antitumor and vasodilatory effects . The molecular targets and pathways involved include nitric oxide synthases and various cellular signaling pathways influenced by nitric oxide and reactive oxygen species .

Vergleich Mit ähnlichen Verbindungen

Hydroxyguanidine sulfate can be compared with other guanidine derivatives, such as:

- N-Benzylguanidine hydrochloride

- 1-Ethylguanidine sulfate

- N,N-Dimethylglycine

- Cyanamide

These compounds share structural similarities with hydroxyguanidine sulfate but differ in their specific functional groups and biological activities . Hydroxyguanidine sulfate is unique in its ability to release nitric oxide and form stable vasodilatory adducts, distinguishing it from other guanidine derivatives .

Biologische Aktivität

1-Hydroxyguanidine sulfate (CAS Number: 6345-29-5) is a compound with significant biological activity, particularly in the context of cancer treatment and nitric oxide (NO) metabolism. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Overview

This compound is recognized for its role as an early antitumor agent and its ability to release nitric oxide upon oxidation. This release leads to the formation of reactive oxygen species (ROS), which are critical in various biological processes, including cell signaling and cytotoxicity against tumor cells .

Nitric Oxide Release

The compound's mechanism primarily involves the oxidation of 1-hydroxyguanidine to produce nitric oxide. NO is a potent vasodilator and plays a crucial role in regulating blood flow and cellular signaling pathways. The oxidation also generates other ROS, such as peroxynitrite, which can induce cytotoxic effects in cancer cells .

Biochemical Pathways

this compound interacts with several biochemical pathways:

- Nitric Oxide Synthase (NOS) Interaction : It acts as a substrate for NOS, facilitating the conversion of L-arginine to NO .

- Dopamine β-Hydroxylase : The compound serves as a cosubstrate for this enzyme, influencing norepinephrine synthesis.

Antitumor Effects

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated its effectiveness against:

The compound's growth inhibition was measured using the GI50 (concentration required to inhibit cell growth by 50%) metric, showing promising results in low micromolar ranges.

Prophage Induction

Additionally, this compound has been shown to induce prophages in Escherichia coli, suggesting potential applications in phage therapy by activating dormant viral genomes within bacterial hosts.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of various hydroxylamine derivatives, including this compound. Key findings include:

| Compound | GI50 (μM) | TGI (μM) | Mechanism |

|---|---|---|---|

| This compound | 3.72 - 4.47 | Not specified | Nitric oxide release leading to ROS production |

| Other Hydroxylamine Derivatives | 1.62 - 1.86 | Not specified | Similar mechanisms involving NO synthesis |

These results highlight the structure-activity relationship (SAR) among related compounds, emphasizing the importance of specific functional groups in enhancing biological activity .

Long-Term Effects and Stability

Long-term studies indicate that while this compound maintains its antitumor efficacy over time under controlled conditions, factors such as temperature and pH can significantly affect its stability and potency. The compound's degradation can lead to reduced effectiveness, suggesting that optimal storage conditions are crucial for preserving its biological activity .

Eigenschaften

IUPAC Name |

2-hydroxyguanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH5N3O.H2O4S/c2*2-1(3)4-5;1-5(2,3)4/h2*5H,(H4,2,3,4);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGDDPZRXSDPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)(N)N.C(=NO)(N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H12N6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13115-21-4 (Parent) | |

| Record name | Guanidine, N-hydroxy-, sulfate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6064246 | |

| Record name | Guanidine, hydroxy-, sulfate (2:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6345-29-5 | |

| Record name | Guanidine, N-hydroxy-, sulfate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, N-hydroxy-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine, hydroxy-, sulfate (2:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of Hydroxyguanidine Sulfate?

A1: Hydroxyguanidine Sulfate exhibits prophage-inducing capabilities. [] In simpler terms, it can activate dormant viruses (prophages) integrated into the bacterial genome, specifically in Escherichia coli. This property has implications for understanding viral activation mechanisms and potential applications in phage therapy research.

Q2: How does Hydroxyguanidine Sulfate compare to other related compounds in terms of prophage induction?

A2: Research suggests that Hydroxyguanidine Sulfate is one of several hydroxylamine derivatives capable of inducing prophages in Escherichia coli. [, ] Its potency was found to be within the range of other active derivatives, with a minimum effective concentration up to 500 μg/ml. This highlights the structural features important for this biological activity and provides a basis for further exploration of structure-activity relationships within this class of compounds.

Q3: Can Hydroxyguanidine Sulfate be used in the synthesis of other biologically active molecules?

A3: Yes, Hydroxyguanidine Sulfate has been utilized as a reagent in the synthesis of N,N-Dimethyl-2-{5-[(3-amino-1,2,4-oxdiazol-5-yl)methyl]-1H-indol-3-yl}ethylamine. [] This compound is a derivative of N,N-Dimethyltryptamine (DMT) and its synthesis highlights a potential application of Hydroxyguanidine Sulfate in the development of new chemical entities with potential pharmacological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.